molecular formula C18H17F3O B1343513 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone CAS No. 898779-63-0

3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone

Cat. No. B1343513
M. Wt: 306.3 g/mol
InChI Key: ONALJYLLGMZMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone is a chemical that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the molecular structure and properties of (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol have been explored, which shares the 3,4-dimethylphenyl feature . This related compound has been studied for its spectroscopic properties and molecular structure, providing insights into the behavior of compounds with similar structural elements.

Synthesis Analysis

Molecular Structure Analysis

While the exact molecular structure of 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone is not provided, the structure of a related compound, anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, has been determined to be monoclinic with specific crystallographic parameters . The molecule can be described by three planes defined by different groups within the molecule, which are twisted with respect to each other. This information suggests that the molecular structure of 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone would also be complex, with a potential for intramolecular interactions and steric effects influencing its geometry.

Chemical Reactions Analysis

The chemical reactivity of 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone can be inferred from studies on similar compounds. For example, the presence of imino and methoxy groups in the related compound suggests the possibility of tautomerism and the existence of intramolecular hydrogen bonds . These functional groups can participate in various chemical reactions, such as nucleophilic addition or substitution, depending on the surrounding chemical environment and the presence of other reactive sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone would likely be influenced by its molecular structure. The related compound's spectroscopic properties, including vibrational frequencies and electronic transitions, have been studied using experimental techniques and density functional theory (DFT) . The presence of trifluoromethyl and dimethylphenyl groups in the compound of interest would contribute to its electronic properties and could affect its solubility, boiling point, and stability. The compound's reactivity could be further analyzed using methods such as NBO, NPA, and MEP to understand its charge distribution and potential reactive sites.

Scientific Research Applications

  • Electroactive Polymer Synthesis :

    • Electro-oxidative polymerization of related compounds, like 3,5-dimethylthiophenol, has been explored for producing semi-conductive polymer films with applications in electrochemical processes (Yamamoto et al., 1992).
  • Copolymerization and Material Properties :

    • Studies have investigated the copolymerization of compounds similar to 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone, leading to materials with specific mechanical and chemical properties (Wei et al., 1991).
  • Chemical Reactions and Mechanisms :

    • Research on the chemical reactions involving similar dimethylphenol compounds provides insights into their behavior in various solvents, which can inform the use of 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone in synthetic chemistry (Jackman et al., 1991).
  • Synthesis of Advanced Materials :

    • The synthesis of advanced materials, such as poly(arylene ether sulfone) anion exchange membranes, utilizes compounds with similar structural features, highlighting potential applications in membrane technology and ion exchange processes (Shi et al., 2017).
  • Biodegradation Studies :

    • Research on the biodegradation of phenolic mixtures, including compounds structurally related to 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone, contributes to understanding its environmental impact and degradation pathways (Tomei & Annesini, 2008).
  • Electronic and Optical Applications :

    • Donor-substituted triazines, synthesized using compounds similar to 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone, have been investigated for use in organic light-emitting diodes, indicating potential applications in electronic devices (Rothmann et al., 2010).

Safety And Hazards

The specific safety and hazard information for this compound is not available in the search results. However, similar compounds can pose various risks, depending on their specific structure and functional groups. It’s always important to handle chemical compounds with appropriate safety measures9101112.


Future Directions

The future directions for the study of this compound are not available in the search results. However, similar compounds are often studied for their potential applications in various fields, such as medicine, materials science, and chemical synthesis13.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed. Always follow safety guidelines when handling chemical compounds.


properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-6-7-14(10-13(12)2)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONALJYLLGMZMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644855
Record name 3-(3,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one

CAS RN

898779-63-0
Record name 1-Propanone, 3-(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.